K-Ras ligand-Linker Conjugate 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-Ras ligand-Linker Conjugate 4 is a useful research compound. Its molecular formula is C35H51N7O8 and its molecular weight is 697.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of K-Ras ligand-Linker Conjugate 4 is the K-Ras protein . This compound incorporates a ligand for the K-Ras protein and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . The K-Ras protein plays a crucial role in cell signaling pathways, and its mutations are often associated with various types of cancer.
Mode of Action
this compound operates by binding to the K-Ras protein and recruiting E3 ligases . This recruitment leads to the ubiquitination of the K-Ras protein, marking it for degradation by the proteasome . This process selectively degrades the K-Ras protein, disrupting its function and potentially inhibiting the growth of cancer cells.
Biochemical Pathways
The key biochemical pathway affected by this compound is the ubiquitin-proteasome system . By recruiting E3 ligases to the K-Ras protein, this compound promotes the ubiquitination and subsequent degradation of the K-Ras protein. This can disrupt the signaling pathways in which the K-Ras protein is involved, potentially leading to the inhibition of cancer cell growth.
Result of Action
The primary result of the action of this compound is the degradation of the K-Ras protein . This degradation can disrupt the function of the K-Ras protein and the cell signaling pathways in which it is involved. In the context of cancer, this could potentially inhibit the growth of cancer cells.
Biochemical Analysis
Biochemical Properties
K-Ras ligand-Linker Conjugate 4 incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . The ligand for K-Ras recruiting moiety interacts with the K-Ras protein, a key player in cell signaling pathways . The PROTAC linker recruits E3 ligases, such as VHL, CRBN, MDM2, and IAP . These interactions are crucial for the function of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can degrade K-Ras, a protein involved in cell signaling, in SW1573 cells with an efficacy of ≥70% .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with K-Ras and E3 ligases . It binds to K-Ras in an immunophilin-dependent fashion and mediates the formation of tripartite complexes of K-Ras, immunophilin, and the ligand . The recruitment of E3 ligases to these complexes leads to the ubiquitination and subsequent degradation of K-Ras .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system . It interacts with E3 ligases, which are enzymes involved in the ubiquitination process
Biological Activity
K-Ras is a pivotal protein in the regulation of cell signaling pathways, particularly those involved in cell growth and proliferation. Mutations in K-Ras are implicated in approximately 30% of human cancers, making it a prime target for therapeutic intervention. K-Ras ligand-Linker Conjugate 4 represents a novel approach to targeting this oncogenic protein through the use of PROTAC (Proteolysis Targeting Chimeras) technology, which facilitates the degradation of specific proteins within cells.
Overview of this compound
This compound is designed to recruit E3 ligases such as VHL (von Hippel-Lindau), CRBN (cereblon), MDM2, and IAP (inhibitor of apoptosis proteins) to facilitate the ubiquitination and subsequent degradation of K-Ras. This compound consists of a ligand that specifically binds to K-Ras and a linker that connects it to an E3 ligase, enabling selective degradation of the mutated forms of K-Ras.
Property | Value |
---|---|
Molecular Weight | 697.82 g/mol |
Chemical Formula | C35H51N7O8 |
CAS Number | 2378261-83-5 |
Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
This compound operates by harnessing the ubiquitin-proteasome system to selectively degrade K-Ras proteins. The mechanism involves:
- Binding : The ligand portion binds specifically to the K-Ras protein.
- Recruitment : The linker recruits an E3 ligase, facilitating ubiquitination.
- Degradation : Ubiquitinated proteins are recognized by the proteasome and degraded.
This approach has demonstrated significant efficacy in vitro, with studies showing degradation rates exceeding 70% in certain cancer cell lines, such as SW1573 cells .
Efficacy Studies
In vitro studies have established that this compound effectively reduces levels of K-Ras protein in cells expressing mutant variants. For instance, a study reported that the conjugate induced a significant decrease in K-Ras protein levels in HCT116 cells, which harbor common mutations in K-Ras . The degradation was shown to be proteasome-dependent, as inhibition of the proteasome with epoxomicin blocked this effect.
Case Studies
- Case Study: H358 Cells
- Case Study: MIA PaCa2 Cells
Comparative Analysis with Other PROTACs
A comparative analysis highlights how this compound stands out among other PROTACs targeting RAS proteins:
Compound | Targeted Protein | Efficacy (%) | Notes |
---|---|---|---|
This compound | K-Ras | ≥70 | High specificity for mutated forms |
iDAb RAS-UBOX | Pan-RAS | Variable | Broader target range; less specific |
VHL-DP KRAS | K-Ras | Significant | Effective but requires specific fusion constructs |
Properties
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N7O8/c1-40-24-30(48-20-19-47-18-17-46-16-15-45-14-13-43)21-29(40)26-49-34-38-32-22-37-10-8-31(32)33(39-34)41-11-12-42(28(23-41)7-9-36)35(44)50-25-27-5-3-2-4-6-27/h2-6,28-30,37,43H,7-8,10-26H2,1H3/t28-,29-,30+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKYSZDGLMYSDL-OIFRRMEBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.